1-(Pyrimidin-2-yl)piperidin-4-ol
Description
Historical Context and Discovery
The development of this compound can be traced through the broader historical evolution of pyrimidine and piperidine chemistry in the pharmaceutical sciences. The synthesis and characterization of this compound emerged from systematic efforts to explore the chemical space at the intersection of these two important heterocyclic systems. Research conducted in the early 2000s demonstrated methods for preparing this compound through reduction of the corresponding ketone precursor, specifically 1-pyrimidin-2-yl-piperidin-4-one, using sodium borohydride in methanol at room temperature. This synthetic approach achieved quantitative yields and established a reliable pathway for accessing the target compound.
The compound gained particular attention in the context of fragment-based drug discovery approaches, where researchers systematically explored combinations of privileged structural motifs in medicinal chemistry. The pyrimidine-piperidine framework represented in this compound emerged as a particularly promising scaffold for developing selective kinase inhibitors, contributing to a broader understanding of structure-activity relationships in this chemical space. The historical development of this compound reflects the evolution of synthetic methodologies that enabled efficient preparation of complex heterocyclic systems containing multiple nitrogen atoms.
Significance in Heterocyclic Chemistry
This compound holds considerable significance within the field of heterocyclic chemistry due to its unique combination of structural features and chemical properties. The compound exemplifies the successful integration of two distinct nitrogen-containing heterocycles, each contributing specific electronic and steric characteristics to the overall molecular architecture. The pyrimidine ring contributes aromatic character and provides multiple sites for hydrogen bonding interactions, while the piperidine ring offers conformational flexibility and basic nitrogen functionality.
From a synthetic chemistry perspective, this compound serves as a versatile intermediate for further structural elaboration. The hydroxyl group at the 4-position of the piperidine ring provides a handle for additional chemical transformations, enabling the preparation of derivatives with modified properties. Research has demonstrated that this hydroxyl functionality can be utilized in Mitsunobu reactions to introduce various aryloxy substituents, expanding the chemical diversity accessible from this core structure.
The compound also represents an important example of how heterocyclic systems can be combined to achieve specific binding interactions with biological targets. The spatial arrangement of nitrogen atoms in both ring systems creates a unique three-dimensional pharmacophore that can engage in multiple intermolecular interactions. This structural feature has proven particularly valuable in the development of selective enzyme inhibitors, where precise molecular recognition is essential for achieving desired biological activity.
Nomenclature and Classification
This compound follows systematic chemical nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound name reflects the structural hierarchy, with the piperidine ring serving as the base structure and the pyrimidine substituent identified at the 2-position. Alternative nomenclature systems recognize this compound as 4-Piperidinol, 1-(2-pyrimidinyl)-, emphasizing the piperidinol core structure with the pyrimidinyl substituent.
The molecular formula C9H13N3O indicates the presence of nine carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and one oxygen atom. The compound possesses a molecular weight of 179.22 grams per mole, positioning it within the small molecule range typical of pharmaceutical compounds. The Chemical Abstracts Service registry number 893755-98-1 provides a unique identifier for this specific molecular structure.
From a classification perspective, this compound belongs to several important chemical categories. It is classified as a heterocyclic compound containing nitrogen heteroatoms, specifically falling under the Harmonized System code 2933990090 for regulatory and trade purposes. The compound also represents a member of the piperidine alkaloid family, despite its synthetic origin, due to the presence of the characteristic six-membered saturated nitrogen heterocycle.
Table 1: Physicochemical Properties of this compound
Position in Pyrimidine-Piperidine Compound Family
This compound occupies a distinctive position within the broader family of pyrimidine-piperidine compounds, serving as a fundamental scaffold that has inspired numerous structural variations and analogs. The compound represents one of the simplest examples of direct connection between pyrimidine and piperidine ring systems through a nitrogen-nitrogen linkage. This structural motif has proven to be highly amenable to chemical modification, leading to the development of extensive structure-activity relationship studies.
Within this compound family, this compound serves as a reference structure for evaluating the effects of various substitutions and modifications. Related compounds include 1-(5-Bromopyrimidin-2-yl)piperidin-4-ol, which demonstrates the tolerance of the scaffold to halogen substitution on the pyrimidine ring. The 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride represents another close analog where the hydroxyl group is replaced with an amino functionality. These structural relationships highlight the versatility of the core framework for systematic medicinal chemistry optimization.
The compound also serves as a building block for more complex molecular architectures. Research has demonstrated its utility in preparing spiro-indoline derivatives for tankyrase inhibition studies. Additionally, the structure has been incorporated into triazolopyrimidine scaffolds, further expanding the chemical space accessible from this foundational heterocyclic system. The systematic exploration of the pyrimidine-piperidine framework has revealed important structure-activity relationships that guide the design of new compounds with enhanced properties.
Table 2: Related Compounds in the Pyrimidine-Piperidine Family
| Compound | Chemical Abstracts Service Number | Structural Modification | Similarity Score |
|---|---|---|---|
| 1-(5-Bromopyrimidin-2-yl)piperidin-4-ol | 887425-47-0 | 5-Bromo substitution | 0.86 |
| 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride | 1179369-48-2 | Amino replacing hydroxyl | 0.84 |
| 1-(5-Bromopyrimidin-2-yl)-3-piperidinol | 914347-67-4 | Position and substitution change | 0.81 |
| 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol | 401930-07-2 | 4-Trifluoromethyl substitution | 0.76 |
The position of this compound within its compound family is further defined by its role as an intermediate in synthetic pathways leading to more complex structures. The compound has been utilized in the preparation of protein kinase B inhibitor scaffolds, where the pyrimidine-piperidine core is elaborated with additional substituents to achieve desired selectivity and potency profiles. This application demonstrates the foundational importance of the basic structural framework in enabling access to sophisticated molecular targets through systematic chemical modification strategies.
Propriétés
IUPAC Name |
1-pyrimidin-2-ylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-8-2-6-12(7-3-8)9-10-4-1-5-11-9/h1,4-5,8,13H,2-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATIGSFNFLXZAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30603927 | |
| Record name | 1-(Pyrimidin-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893755-98-1 | |
| Record name | 1-(Pyrimidin-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyrimidin-2-yl)piperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Nucleophilic Substitution Approach
A common synthetic method involves nucleophilic substitution reactions where a pyrimidine derivative reacts with a piperidin-4-ol or its precursor under basic conditions. Typically, the nitrogen atom of the piperidine ring acts as a nucleophile attacking an electrophilic pyrimidine derivative, often a halogenated pyrimidine or a pyrimidine bearing a good leaving group.
- Reaction Conditions: The reaction is usually carried out in the presence of bases such as sodium hydride or potassium carbonate to deprotonate the piperidin-4-ol nitrogen, enhancing nucleophilicity.
- Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are preferred to facilitate the substitution.
- Temperature: Elevated temperatures (e.g., 80–120 °C) are often employed to drive the reaction to completion.
This method yields this compound with moderate to high yields depending on the substrate purity and reaction optimization.
Reduction of Piperidin-4-one Derivatives
Another route involves the reduction of 1-(pyrimidin-2-yl)piperidin-4-one intermediates to the corresponding this compound.
- Starting Material: 1-(Pyrimidin-2-yl)piperidin-4-one can be synthesized by condensation of 2-chloropyrimidine with 4-piperidone derivatives.
- Reduction Agents: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Reaction Conditions: The reduction is typically performed in alcoholic solvents such as methanol or ethanol at low to ambient temperatures to avoid over-reduction or side reactions.
This approach allows selective reduction of the ketone to the alcohol, preserving the pyrimidinyl substitution on the nitrogen.
Multi-Step Synthesis via Protected Intermediates
Industrial and advanced laboratory syntheses often employ protection-deprotection strategies to improve yields and selectivity.
- Protection: The piperidin-4-one intermediate is first protected at the nitrogen, for example, by tert-butyloxycarbonyl (Boc) protection.
- Amination: The protected intermediate undergoes amination or substitution with pyrimidine derivatives.
- Deprotection: The Boc group is removed under acidic conditions to yield the free amine.
- Reduction: Subsequent reduction of the ketone to the alcohol completes the synthesis.
This method is advantageous for scale-up and purification, providing high purity products with yields often exceeding 80% in each step.
Industrial Production Considerations
- Batch vs. Continuous Flow: Industrial synthesis may utilize batch reactors for flexibility or continuous flow reactors for enhanced control and scalability.
- Purification: Crystallization and distillation are common purification methods to achieve high purity.
- Optimization: Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and minimize by-products.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | Pyrimidine derivative, piperidin-4-ol, base (NaH, K2CO3), polar aprotic solvent, heat | Direct, straightforward | 60–85 | Requires good leaving group on pyrimidine |
| Reduction of piperidin-4-one | 1-(Pyrimidin-2-yl)piperidin-4-one, NaBH4 or LiAlH4, alcoholic solvent, mild temp | Selective ketone reduction | 70–90 | Sensitive to over-reduction |
| Multi-step with protection | Boc-protected piperidin-4-one, ammonia/amine, reducing agents, acid for deprotection | High purity, scalable | 80–93 per step | Suitable for industrial scale |
Research Findings and Optimization
- Studies indicate that the choice of base and solvent critically affects the nucleophilic substitution efficiency. Potassium carbonate in DMF at 100 °C often provides optimal conversion.
- Reduction steps benefit from controlled addition of reducing agents at temperatures below 30 °C to prevent side reactions.
- Protection strategies improve overall yield and facilitate purification, especially important for pharmaceutical-grade material.
- Continuous flow synthesis has been reported to enhance reaction control and reproducibility, though detailed protocols specific to this compound are limited.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Pyrimidin-2-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be further reduced to modify the pyrimidine ring.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 1-(Pyrimidin-2-yl)piperidin-4-one.
Reduction: Various reduced forms of the pyrimidine ring.
Substitution: Substituted pyrimidine derivatives.
Applications De Recherche Scientifique
1-(Pyrimidin-2-yl)piperidin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-(Pyrimidin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Z3777013540 (1-(5-(6-Fluoro-1H-indol-2-yl)pyrimidin-2-yl)piperidin-4-ol)
- Structural Differences : Incorporates a 6-fluoroindole substituent at position 5 of the pyrimidine ring.
- Pharmacological Properties : Demonstrated high binding affinity in Alzheimer’s disease (AD), progressive supranuclear palsy (PSP), and corticobasal degeneration (CBD) brain tissues, with KD values of 4.0 nM (AD) , 5.1 nM (PSP) , and 4.5 nM (CBD) .
- Key Advantages : Superior CNS penetration (validated via PET imaging in rats) and favorable CNS MPO/BBB scores compared to CBD-2115, a structurally related tau ligand .
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol
1-[6-(Isopropylamino)pyrimidin-4-yl]piperidin-4-ol
- Structural Differences: Isopropylamino substituent at position 6 of the pyrimidine.
- Enhanced lipophilicity (predicted logP ~2.1) may improve blood-brain barrier penetration .
1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-ol
- Structural Differences : Chlorine atom at position 4 of the pyrimidine.
- Electronic Effects : The electronegative chlorine withdraws electron density, altering binding interactions. Reduced solubility (clogP ~1.5) compared to the parent compound .
- Toxicity : Labeled with hazard code Xn , indicating moderate toxicity risk .
1-[5-(Hydroxymethyl)pyrimidin-2-yl]piperidin-4-ol
- Structural Differences : Hydroxymethyl group at position 5 of the pyrimidine.
Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate
- Structural Differences : Ethyl ester at position 4 of the piperidine (vs. hydroxyl).
- Functional Impact : The ester group enhances lipophilicity (clogP ~2.0) but introduces metabolic liability (susceptible to hydrolysis) .
Structural and Pharmacological Trends
Substituent Effects on Activity
- Pyrimidine Modifications: Electron-withdrawing groups (e.g., Cl) improve binding affinity to tau fibrils but reduce solubility . Bulky substituents (e.g., isopropylamino) enhance selectivity but may hinder diffusion .
- Piperidine Modifications :
- Hydroxyl groups improve solubility but limit BBB penetration, whereas esters or lipophilic groups enhance CNS availability .
Activité Biologique
1-(Pyrimidin-2-yl)piperidin-4-ol is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a unique structure combining a pyrimidine ring with a piperidine moiety. Its molecular formula is , with a molecular weight of approximately 179.22 g/mol. The compound's structural characteristics contribute to its biological activity, particularly its ability to interact with various biological targets.
Research indicates that this compound functions as a ligand for tau proteins, which are implicated in neurodegenerative diseases such as Alzheimer's disease. Binding assays have demonstrated its potential as a 4-repeat tau binding ligand, showing favorable binding affinities in post-mortem brain tissues from patients with tauopathies. This interaction suggests that the compound could play a role in the modulation of tau-related pathologies.
Biological Activities
This compound exhibits several notable biological activities:
1. Antiproliferative Activity:
- The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Studies have shown that it can inhibit cell growth, with IC50 values indicating significant potency against specific lines . For instance, derivatives of similar compounds have demonstrated improved antiproliferative activity when functional groups such as -OH are present .
2. Neuroprotective Effects:
- Its ability to penetrate the blood-brain barrier enhances its therapeutic potential in treating neurodegenerative diseases. The compound has been explored for its neuroprotective properties, particularly in relation to tau protein interactions.
3. Antimicrobial Activity:
- Preliminary studies suggest that this compound may also possess antimicrobial properties, although further research is needed to fully elucidate this aspect.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound is crucial for its therapeutic efficacy. Studies have indicated that the compound undergoes biotransformation through oxidative and hydrolytic pathways, leading to various metabolites that may also exhibit biological activity. Its distribution within tissues is facilitated by specific transporters, emphasizing the importance of understanding its metabolic pathways for drug development.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(pyrimidin-2-yl)piperidin-4-ol, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via cross-electrophile coupling reactions. For example, coupling tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate with this compound under palladium catalysis yields derivatives with ~57% efficiency. Key parameters include temperature control (room temperature), inert atmosphere (N₂), and purification via flash chromatography .
- Optimization : Adjusting stoichiometry, catalyst loading, and solvent polarity (e.g., THF vs. DMF) can improve yield. NMR and HRMS are critical for confirming purity and structure .
Q. How can the solubility and formulation of this compound be improved for in vitro assays?
- Analysis : The compound’s physicochemical properties (e.g., topological polar surface area = 69.5 Ų, XLogP = -0.4) suggest moderate hydrophilicity. Hydrogen bonding donors (2) and acceptors (5) enable solubility in polar aprotic solvents like DMSO or ethanol .
- Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin-based carriers to enhance aqueous solubility. Stability studies under varying pH (4–9) and temperature (-20°C to 25°C) are recommended .
Q. What analytical techniques are essential for characterizing this compound and its derivatives?
- Techniques :
- NMR/HRMS : Confirm molecular structure and purity (e.g., ¹H/¹³C NMR for functional groups, HRMS for exact mass) .
- X-ray crystallography : Resolve stereochemistry using programs like SHELXL for small-molecule refinement. SHELX workflows are robust for high-resolution data .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for enzyme inhibition?
- Case Study : Piperidin-4-ol derivatives with hydrophobic substituents (e.g., 4-octylphenethyl) show enhanced selectivity for sphingosine kinase 1 (SK1) over SK2. Modifying the hydroxyl position (e.g., 3-OH vs. 4-OH) alters binding affinity by 2–15-fold .
- Design Strategy : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyrimidine ring to modulate π-π stacking with enzyme active sites. Docking simulations (AutoDock Vina) and mutagenesis validate SAR hypotheses .
Q. What experimental approaches resolve contradictory data in receptor binding assays involving this compound analogs?
- Case Example : A structurally related compound, 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol, showed nonspecific luminescence inhibition at ≥3 μM in 5-HT1F/5-HT1A assays. To resolve ambiguity:
- Radioligand displacement assays (e.g., ³H-LSD binding) confirmed specificity (Ki = 11 nM for 5-HT1F vs. 343 nM for 5-HT2B) .
- Functional assays (cAMP GloSensor) differentiated Gi/o coupling from nonspecific effects .
Q. How can in vivo models assess the pharmacokinetic and pharmacodynamic profiles of this compound derivatives?
- Models :
- Rodent glucose tolerance tests : Evaluate metabolic effects (e.g., insulin secretion) in human islet-engrafted mice. Note that acute dosing may not reflect chronic outcomes .
- Toxicokinetics : Monitor plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS. Dose adjustments (e.g., IP vs. oral) improve bioavailability .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Storage : Store in sealed containers under inert gas (Ar/N₂) at -20°C. Avoid exposure to moisture or light to prevent degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
